molecular formula C16H17BrN2O3 B4768247 N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea

N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea

Cat. No. B4768247
M. Wt: 365.22 g/mol
InChI Key: RBUOVNHETDXZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea, also known as BMDU, is a chemical compound that has been the subject of scientific research due to its potential applications as an anticancer agent. This compound is a derivative of urea and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea involves the inhibition of DNA synthesis and cell division in cancer cells. This compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, this compound prevents cancer cells from replicating and dividing. This compound also inhibits the activity of protein kinase C, an enzyme that is involved in cell signaling and growth. By inhibiting this enzyme, this compound prevents cancer cells from growing and proliferating.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cancer cell growth and proliferation. Physiologically, this compound has been found to induce apoptosis (programmed cell death) in cancer cells. Furthermore, this compound has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea for lab experiments is its potential as a selective anticancer agent. This compound has been found to have low toxicity in normal cells, indicating that it may be less harmful to healthy cells than other anticancer agents. Another advantage is that this compound has been synthesized using various methods, allowing for the optimization of yield and purity. One limitation of this compound for lab experiments is that it has a relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea. One direction is the optimization of synthesis methods to increase yield and purity. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. This includes the study of its distribution, metabolism, and excretion in animal models. Additionally, further studies are needed to determine the efficacy and safety of this compound in human clinical trials. Finally, the investigation of the combination of this compound with other anticancer agents may provide synergistic effects and improve its therapeutic potential.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-N'-(2,4-dimethoxyphenyl)urea has been studied for its potential application as an anticancer agent. Studies have shown that this compound inhibits the growth of various cancer cell lines, such as breast cancer, prostate cancer, and lung cancer. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells. Furthermore, this compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cancer cell growth and proliferation.

properties

IUPAC Name

1-(2-bromo-4-methylphenyl)-3-(2,4-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3/c1-10-4-6-13(12(17)8-10)18-16(20)19-14-7-5-11(21-2)9-15(14)22-3/h4-9H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUOVNHETDXZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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